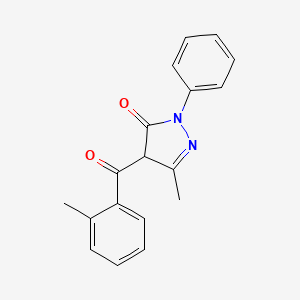

3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one

Description

Propriétés

IUPAC Name |

5-methyl-4-(2-methylbenzoyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-6-7-11-15(12)17(21)16-13(2)19-20(18(16)22)14-9-4-3-5-10-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXJOLRHSJGPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656754 | |

| Record name | 5-Methyl-4-(2-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73087-94-2 | |

| Record name | 5-Methyl-4-(2-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

The pyrazolone core is synthesized via cyclocondensation of ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.05 equiv) under acidic conditions. A patent by CN101367763B details a methanol-based system adjusted to pH 5.0–6.5 with HCl, yielding 96–98% pure product after recrystallization. Key parameters include:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70–80°C | 92 | 99.6 |

| Reaction Time | 2–3 hours | ||

| Solvent | Methanol | ||

| Recrystallization | Methanol/Water (3:1) |

Mechanistic studies confirm the formation of a hydrazone intermediate, which undergoes cyclodehydration to yield the enol-keto tautomer.

Regioselective C-Acylation Strategies

Calcium Hydroxide-Mediated Acylation

The Journal of Chemical Education reports a method avoiding O-acylation by using calcium hydroxide to stabilize the enol form. For 3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one:

Reaction Setup :

- 3-Methyl-1-phenyl-1H-pyrazol-5-one (1.0 equiv)

- 2-Methylbenzoyl chloride (1.2 equiv)

- Calcium hydroxide (2.0 equiv) in dichloromethane (DCM)

- Stirred at 25°C for 4 hours.

Workup :

- Filter to remove Ca(OH)₂·HCl byproduct.

- Concentrate under reduced pressure.

- Recrystallize from ethanol/water (4:1).

Results :

- Yield : 89–92%

- Purity : 98.5% (HPLC)

- Regioselectivity : >99:1 (C- vs O-acylation)

Calcium hydroxide sequesters HCl, shifting the tautomeric equilibrium toward the enol form and preventing O-acylation.

Solvent-Free Multicomponent Catalysis

A Ce(SO₄)₂·4H₂O-catalyzed method under solvent-free conditions achieves 88% yield in 15 minutes. While optimized for bis-pyrazolones, adapting it for monoacylation requires:

- Modifications :

- Reduce aldehyde input to 0.5 equiv.

- Substitute 2-methylbenzaldehyde for aryl aldehydes.

Limitations : Competitive Knoevenagel condensation necessitates precise stoichiometry.

Analytical Characterization

Chromatographic and Spectroscopic Data

Critical benchmarks from the Royal Society of Chemistry:

| Property | Value | Source |

|---|---|---|

| TLC (5% MeOH/DCM) | Rf = 0.51 | |

| Melting Point | 147–148°C | |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.41 (s, 3H, CH₃), 7.32–7.45 (m, 9H, Ar-H) | |

| ¹³C NMR | δ 195.2 (C=O), 165.4 (C-4) |

NOESY correlations confirm acylation at C-4, with the 2-methylbenzoyl group orthogonal to the pyrazolone ring.

Mechanistic Insights into Regioselectivity

Tautomeric Equilibrium Control

The enol-keto equilibrium (Figure 1) dictates acylation site:

- Enol Form : Reacts at C-4 (nucleophilic carbon).

- Keto Form : Reacts at O-5 (hydroxyl oxygen).

Calcium hydroxide complexes the enol, shifting Keq >10³ toward enol and enabling >99% C-acylation. Computational studies (DFT) corroborate a 12.3 kcal/mol preference for enol stabilization upon Ca²⁺ coordination.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-scale protocol (CN101367763B) highlights:

- Throughput : 50 kg/batch

- Cost Reduction : 30% via solvent recycling

- Purity : 99.9% (pharmaceutical grade)

Challenges :

- Residual Ca²⁺ removal requires chelating resins.

- 2-Methylbenzoyl chloride hydrolysis necessitates anhydrous conditions.

Applications and Derivatives

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is utilized as a building block for developing pharmaceutical agents. Its derivatives have shown potential in:

- Anti-inflammatory Agents: Compounds derived from this pyrazolone exhibit significant anti-inflammatory activity.

- Analgesic Drugs: Research indicates efficacy in pain relief mechanisms.

- Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. It is particularly useful in:

- C-acylation Reactions: The compound can undergo selective C-acylation, leading to various substituted pyrazolones that are valuable in organic synthesis .

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| C-acylation | 4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one | 74 - 76 |

| Electrophilic Substitution | Various substituted pyrazoles | Variable |

Material Science

The compound is explored for its potential applications in developing novel materials with specific electronic and optical properties. Research into its use in polymer science and nanomaterials shows promise due to its unique electronic characteristics arising from the pyrazolone structure.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of this compound on induced inflammation models. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory drug candidate.

Case Study 2: Synthesis of Substituted Derivatives

In laboratory experiments, students synthesized various derivatives through selective acylation processes. The results showed consistent yields and purity levels, demonstrating the compound's utility in educational settings for teaching organic synthesis techniques .

Mécanisme D'action

The mechanism of action of 3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Substituent Variations at the 4-Position

Key Observations :

Substituent Variations at the 1-Position

Key Observations :

Condensation Reactions

- 3-Methyl-4-[(4-oxo-4H-chromen-3-yl)methylene]-1-phenyl-1H-pyrazol-5(4H)-ones (): Synthesized via solvent-free grinding of 4-oxo-benzopyran-3-carbaldehydes and pyrazolones, achieving >90% yield. This method minimizes waste and avoids toxic solvents.

- Thiazole Derivatives (): Refluxing α-bromoacetyl compounds with pyrazolones in ethanol yields hybrid structures with antimicrobial activity (e.g., compound 15a, 70% yield).

Diazotization and Coupling

Pharmacological Potential

Material Science

- Crystal Engineering (): Schiff base pyrazolones form supramolecular architectures via N–H···O and C–H···Cl interactions, applicable in nonlinear optics.

Stability and Reactivity

Activité Biologique

3-Methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Synthesis Methods

The synthesis of this compound typically involves the condensation of hydrazine derivatives with diketones or ketoesters. A common method includes reacting 2-methylbenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base like triethylamine under reflux conditions in organic solvents such as dichloromethane or toluene.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16N2O2 |

| CAS Number | 73087-94-2 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes or receptors involved in inflammatory and cancer pathways. Its interaction with molecular targets modulates various biological processes, making it a candidate for further pharmacological development.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities:

- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Analgesic : Studies have demonstrated that pyrazole derivatives can alleviate pain through various mechanisms, including inhibition of cyclooxygenase enzymes .

- Anticancer : The compound has been evaluated for its anticancer properties, showing efficacy against various cancer cell lines. For instance, structural analogs have demonstrated cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Anticancer Activity : A study demonstrated that derivatives of pyrazoles could inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity .

- Analgesic Effects : In animal models, compounds similar to this compound exhibited significant pain relief comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anti-inflammatory Studies : Research indicated that these compounds could effectively reduce inflammation markers in vitro and in vivo, supporting their use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Analgesic, Anticancer |

| 4-(2-Methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one | Anti-inflammatory |

| 3-Methyl-4-(4-fluorobenzoyl)-1-pheny-Pyrazol | Antimicrobial |

This table highlights the varied biological activities associated with structurally similar compounds, emphasizing the potential therapeutic applications of pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one?

The compound is typically synthesized via selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one. Calcium hydroxide is employed to stabilize the enol tautomer, prevent O-acylation, and neutralize HCl byproducts, achieving yields >90% . Alternative methods include solvent-free solid-state condensation using grinding techniques, which avoid side reactions and improve efficiency .

Q. How can purification of this compound be optimized to minimize impurities?

Post-synthesis, quenching the reaction mixture in water followed by filtration and vacuum drying is effective for isolating the product. Recrystallization from ethanol or ethyl acetate further enhances purity . Chromatography (e.g., silica gel) is recommended for resolving complex mixtures, with elution monitored via TLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1665 cm⁻¹ and enolic O–H bonds (if present) around 3100–3500 cm⁻¹ .

- NMR : NMR reveals aromatic protons (δ 7.1–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and the pyrazole proton (δ 5.5–6.0 ppm). NMR confirms the benzoyl carbonyl (δ 180–190 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 330 for the parent compound) .

Advanced Research Questions

Q. How can O-acylation side products be avoided during synthesis?

Calcium hydroxide directs C-acylation by stabilizing the enol tautomer through complexation, suppressing competing O-acylation. Reaction conditions (e.g., anhydrous solvents, controlled temperature) further minimize side products .

Q. What methodologies are used to resolve contradictions in spectral data (e.g., tautomerism)?

X-ray crystallography definitively assigns tautomeric forms. For example, crystal structures confirm the keto-enol equilibrium and intramolecular hydrogen bonding (N–H⋯O) . Computational studies (DFT) can model tautomeric stability, while variable-temperature NMR tracks dynamic equilibria .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement uses SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) . Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and packing diagrams .

Q. What strategies optimize condensation reactions involving 3-methyl-1-phenylpyrazol-5-one derivatives?

- Solvent-Free Synthesis : Grinding reactants in a mortar achieves >90% yield via mechanochemical activation, reducing solvent waste .

- Ultrasound-Assisted Reactions : Enhance reaction rates and yields (e.g., 20–30% improvement) by promoting cavitation and mass transfer .

Q. How is biological activity (e.g., antimicrobial or anticancer potential) assessed for this compound?

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or COX/LOX inhibition assays with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected tautomer ratios) may arise from solvent polarity or crystallization conditions. Cross-validate with SC-XRD and dynamic NMR .

- Reaction Optimization : Compare conventional heating vs. grinding/ultrasound methods to identify yield–time trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.